

# Technical Guide: Pharmacokinetics and Pharmacodynamics of Antitumor Agent ONT-093

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## Compound of Interest

Compound Name: Antitumor agent-93

Cat. No.: B11936159

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Disclaimer: The term "**Antitumor agent-93**" is not uniquely assigned to a single compound in scientific literature. This guide focuses on ONT-093 (also known as OC144-093), a P-glycoprotein inhibitor, for which the most comprehensive data was identified.

## Introduction

ONT-093 is an orally bioavailable, potent, and selective inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells. By blocking the P-gp efflux pump, ONT-093 aims to restore and enhance the efficacy of various chemotherapeutic agents that are P-gp substrates. This document provides a detailed overview of the pharmacokinetics and pharmacodynamics of ONT-093 based on preclinical and clinical data.

## Pharmacodynamics

The primary pharmacodynamic effect of ONT-093 is the inhibition of P-glycoprotein.

**Mechanism of Action:** P-glycoprotein, the product of the multidrug resistance (MDR1) gene, is an ATP-dependent efflux pump that actively transports a wide range of cytotoxic drugs out of cancer cells, thereby reducing their intracellular concentration and therapeutic effect. ONT-093 competitively binds to P-gp, inhibiting its function. This leads to an increased intracellular accumulation of co-administered chemotherapeutic agents in resistant cancer cells, ultimately restoring their cytotoxic activity. Preclinical studies have shown that ONT-093 can reverse multidrug resistance at nanomolar concentrations.<sup>[1][2]</sup>

# Pharmacokinetics

The pharmacokinetic profile of ONT-093 has been evaluated in preclinical models and in Phase I clinical trials, both as a single agent and in combination with chemotherapy.

## Preclinical Pharmacokinetics

In preclinical studies involving rodents and dogs, ONT-093 demonstrated good oral bioavailability, exceeding 50%.

## Clinical Pharmacokinetics

Two key clinical studies have provided data on the pharmacokinetics of ONT-093 in cancer patients.

Table 1: Pharmacokinetic Parameters of ONT-093 in Combination with Intravenous Paclitaxel[1]

Parameter	Value	Notes
ONT-093 Dose	300-500 mg	Administered before and after paclitaxel
Mean Cmax of ONT-093	9 µM (range: 5-15 µM)	3- to 5-fold higher than in single-agent studies
Paclitaxel Dose	150-175 mg/m <sup>2</sup>	Intravenous infusion
Effect on Paclitaxel AUC	45-65% increase	Observed at the 500 mg ONT-093 dose level

Table 2: Pharmacokinetic Parameters of Docetaxel in Combination with Oral ONT-093[2]

Parameter	Oral Docetaxel (100 mg) + ONT-093 (500 mg)	Intravenous Docetaxel (100 mg)
C <sub>max</sub>	415 ± 255 ng/mL	2124 ± 1054 ng/mL
AUC <sub>0-∞</sub>	844 ± 753 ng·h/mL	2571 ± 1598 ng·h/mL
k <sub>el</sub>	0.810 ± 0.296 h <sup>-1</sup>	1.318 ± 0.785 h <sup>-1</sup>
Apparent Relative Oral Bioavailability of Docetaxel	26 ± 8%	N/A

## Experimental Protocols

The following are summaries of the methodologies used in the key clinical trials of ONT-093. Please note that these are based on abstracts, and for complete protocol details, the full-text publications should be consulted.

### Phase I Study of ONT-093 with Paclitaxel[1]

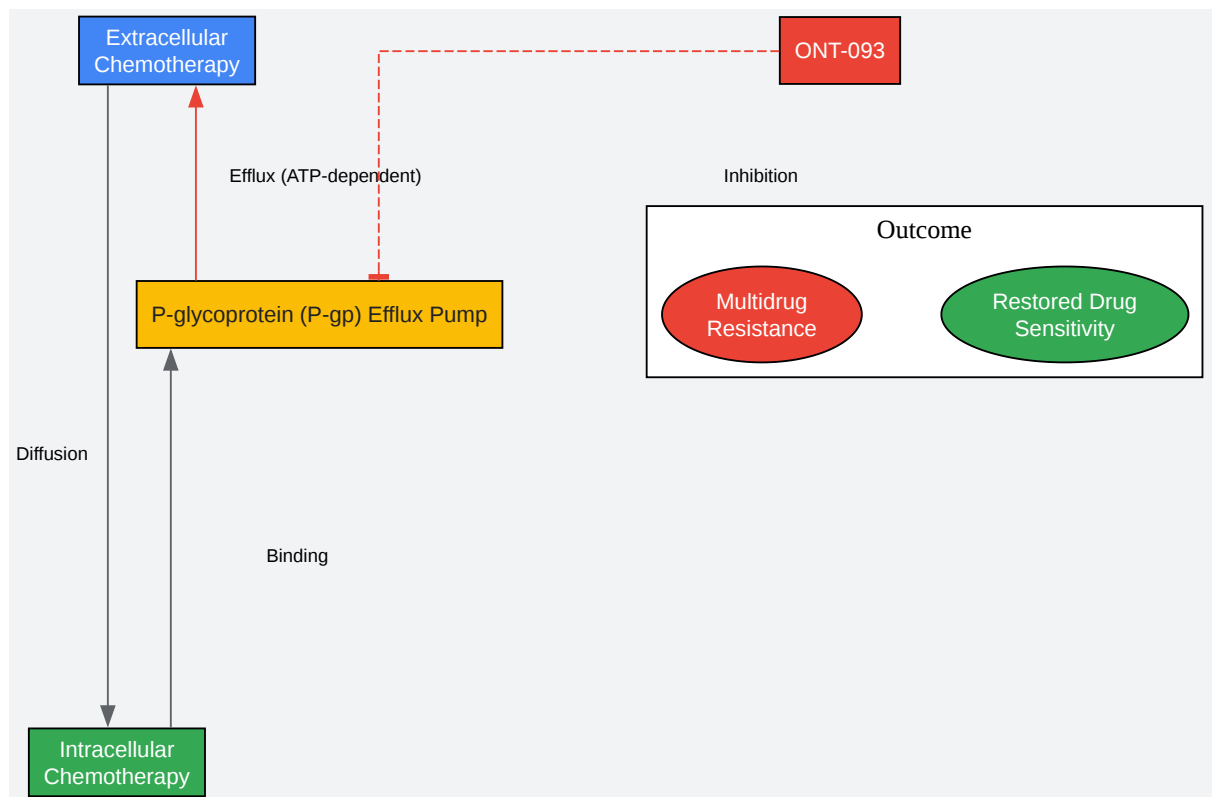
- Study Design: A Phase I, open-label, dose-escalation trial.
- Patient Population: 18 patients with advanced cancer.
- Treatment Regimen:
  - Cycle 1: Paclitaxel alone (150-175 mg/m<sup>2</sup> IV) repeated every 21 days.
  - Subsequent Cycles: ONT-093 (300-500 mg orally) administered before and after paclitaxel infusion.
- Pharmacokinetic Sampling: Plasma samples were collected to determine the pharmacokinetic parameters of both paclitaxel and ONT-093.
- Primary Endpoints: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of the combination.
- Secondary Endpoints: To characterize the pharmacokinetic profile of the combination.

## Proof-of-Concept Study of Oral Docetaxel with ONT-093

- Study Design: A randomized, two-period crossover study.
- Patient Population: 12 patients with advanced solid tumors.
- Treatment Regimen:
  - Course 1: 100 mg oral docetaxel combined with 500 mg oral ONT-093.
  - Course 2 (2 weeks later): 100 mg intravenous docetaxel alone.
  - The sequence of the courses was randomized.
- Pharmacokinetic Sampling: Blood samples were collected to measure docetaxel concentrations and determine its pharmacokinetic parameters after both oral and intravenous administration.
- Primary Endpoint: To determine the apparent relative oral bioavailability of docetaxel when co-administered with ONT-093.
- Secondary Endpoints: To assess the safety of the combination.

## Visualizations

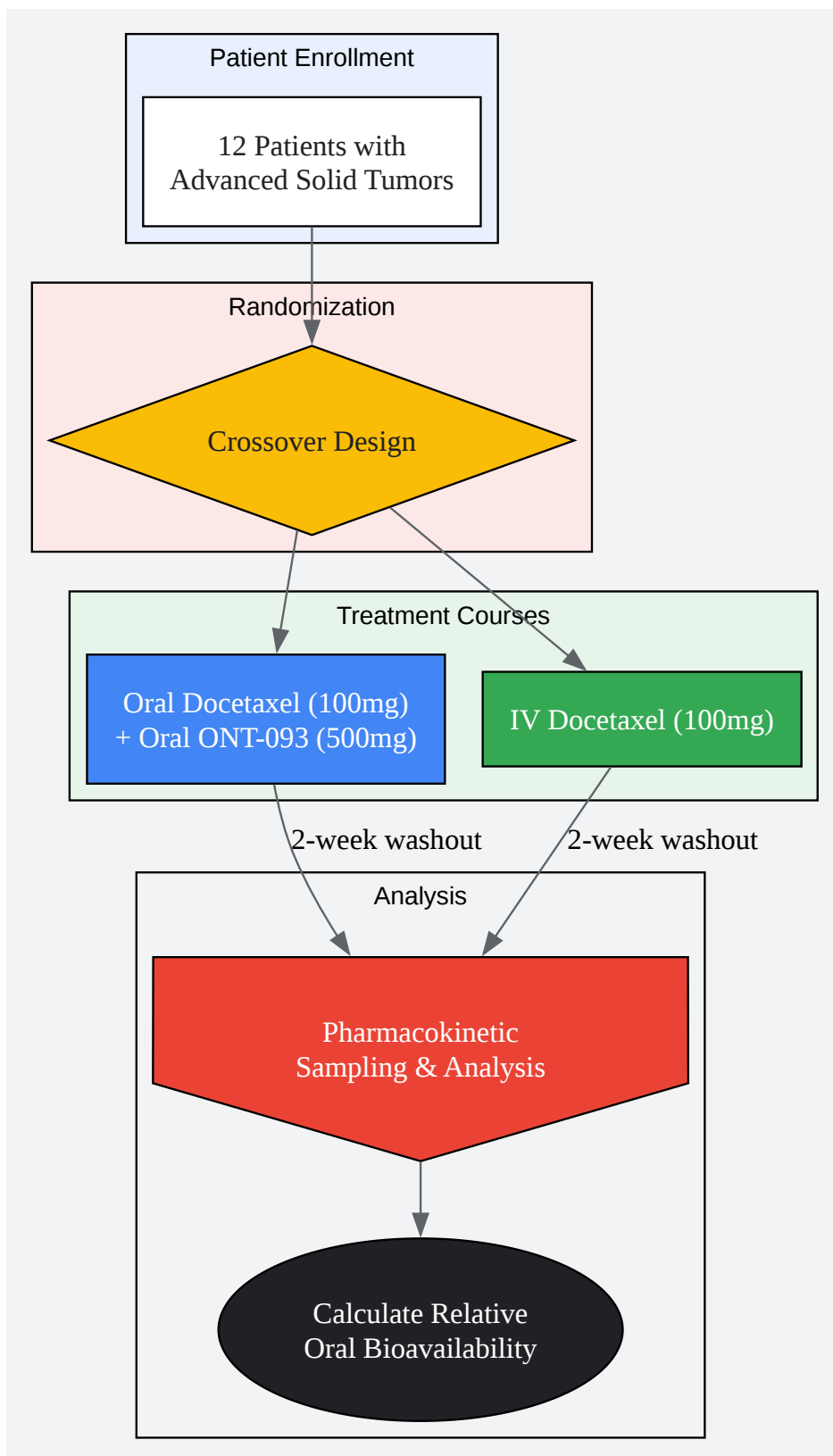
### Signaling Pathway: Mechanism of Action of ONT-093



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Caption: Mechanism of ONT-093 in overcoming multidrug resistance.

## Experimental Workflow: Oral Bioavailability Study



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Caption: Workflow of the oral docetaxel and ONT-093 study.

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## References

- 1. Generating Inhibitors of P-Glycoprotein: Where to, Now? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Low systemic exposure of oral docetaxel in mice resulting from extensive first-pass metabolism is boosted by ritonavir. | Semantic Scholar [semanticscholar.org]
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